An In-depth Technical Guide to N-Methyl-1-piperazin-2-ylmethanamine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N-Methyl-1-piperazin-2-ylmethanamine: Structure, Properties, and Potential Applications
Introduction
The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its unique structural and physicochemical properties, including its ability to engage in various biological interactions and its favorable pharmacokinetic profile, have cemented its importance in drug discovery and development. This guide provides a comprehensive technical overview of a specific, less-documented derivative, N-Methyl-1-piperazin-2-ylmethanamine. While not as extensively studied as its common isomer, 1-methylpiperazine, this molecule presents a unique structural arrangement with potential for novel therapeutic applications.
This document will delve into the chemical structure, physicochemical properties, plausible synthetic routes, and potential applications of N-Methyl-1-piperazin-2-ylmethanamine, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Nomenclature
N-Methyl-1-piperazin-2-ylmethanamine is a disubstituted piperazine derivative. Its structure features a piperazine ring with a methylaminomethyl substituent at the C2 position. This arrangement is distinct from the more common N-methylpiperazine, where a methyl group is directly attached to one of the ring's nitrogen atoms.
The structural and naming details are summarized below:
| Identifier | Value | Source |
| IUPAC Name | N-methyl-1-piperazin-2-ylmethanamine | PubChem[3] |
| CAS Number | 111760-46-4 | PubChem[3] |
| Molecular Formula | C₆H₁₅N₃ | PubChem[3] |
| SMILES | CNCC1CNCCN1 | PubChem[3] |
| InChI | InChI=1S/C6H15N3/c1-7-4-6-5-8-2-3-9-6/h6-9H,2-5H2,1H3 | PubChem[3] |
| InChIKey | QVLKNRYIITUDPI-UHFFFAOYSA-N | PubChem[3] |
Below is a 2D chemical structure diagram generated using the DOT language.
Caption: 2D structure of N-Methyl-1-piperazin-2-ylmethanamine.
Physicochemical Properties
Currently, there is a lack of experimentally determined physicochemical data for N-Methyl-1-piperazin-2-ylmethanamine in publicly available literature. However, computational models provide valuable estimations for these properties. The following table summarizes the computed properties available from the PubChem database.[3]
| Property | Value | Unit |
| Molecular Weight | 129.20 | g/mol |
| XLogP3 | -1.2 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 129.126597491 | Da |
| Monoisotopic Mass | 129.126597491 | Da |
| Topological Polar Surface Area | 36.1 | Ų |
| Heavy Atom Count | 9 |
These computed values suggest that N-Methyl-1-piperazin-2-ylmethanamine is a relatively small, polar molecule with the potential for good aqueous solubility, a desirable trait for many pharmaceutical applications.
Synthesis and Purification
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for N-Methyl-1-piperazin-2-ylmethanamine.
Experimental Protocol (Proposed)
Step 1: Protection of Piperazine-2-carboxylic acid
-
Dissolve piperazine-2-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and amine groups.
-
Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to protect the ring nitrogens.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work up the reaction by acidifying and extracting the product into an organic solvent.
-
Purify the resulting N,N'-di-Boc-piperazine-2-carboxylic acid by chromatography.
Step 2: Amide Formation
-
Dissolve the protected carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add a solution of methylamine in a suitable solvent (e.g., THF).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Wash the reaction mixture with aqueous solutions to remove byproducts.
-
Dry the organic layer and concentrate to yield the protected amide.
Step 3: Reduction of the Amide
-
In a flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF).
-
Slowly add a solution of the protected amide in the same solvent.
-
Reflux the reaction mixture until the reduction is complete.
-
Carefully quench the reaction with a sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the protected amine.
Step 4: Deprotection
-
Dissolve the protected N-Methyl-1-piperazin-2-ylmethanamine in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting groups.
-
Stir the reaction at room temperature.
-
Concentrate the reaction mixture and purify the final product, N-Methyl-1-piperazin-2-ylmethanamine, likely as a salt, by recrystallization or chromatography.
Spectral Analysis (Predicted)
In the absence of experimental data, the following spectral characteristics can be predicted based on the chemical structure of N-Methyl-1-piperazin-2-ylmethanamine.
¹H NMR Spectroscopy
-
Piperazine Ring Protons: A complex series of multiplets would be expected in the range of approximately 2.5-3.5 ppm.
-
Methylene Bridge (-CH₂-): A multiplet corresponding to the two protons of the methylene group connecting the piperazine ring and the methylamino group.
-
Methyl Group (-CH₃): A singlet at approximately 2.4 ppm corresponding to the three protons of the methyl group.
-
Amine Protons (N-H): Broad singlets that may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Piperazine Ring Carbons: Signals for the four carbon atoms of the piperazine ring would be expected in the aliphatic region, typically between 40 and 60 ppm.
-
Methylene Bridge Carbon: A signal for the carbon of the -CH₂- group.
-
Methyl Carbon: A signal for the methyl carbon at a higher field (lower ppm value).
Infrared (IR) Spectroscopy
-
N-H Stretching: Broad absorptions in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the secondary amines.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the C-H bonds of the aliphatic groups.
-
N-H Bending: An absorption band around 1600 cm⁻¹.
-
C-N Stretching: Absorptions in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (129.20 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the side chain and fragmentation of the piperazine ring.
Potential Applications and Fields of Research
The piperazine scaffold is a key component in numerous drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1] Derivatives of piperazine are also explored for their potential as anticancer, antibacterial, and antiviral agents.[4][5]
Given the structural features of N-Methyl-1-piperazin-2-ylmethanamine, it could serve as a valuable building block or lead compound in several areas of drug discovery:
-
CNS Disorders: The presence of the piperazine ring suggests potential activity at various CNS receptors. The specific substitution pattern may offer a unique pharmacological profile compared to other piperazine-based drugs.
-
Anticancer Agents: Many kinase inhibitors incorporate a piperazine moiety to enhance solubility and target binding.[6] N-Methyl-1-piperazin-2-ylmethanamine could be used to synthesize novel kinase inhibitors.
-
Antimicrobial and Antiviral Agents: The basic nitrogen atoms of the piperazine ring can be crucial for interactions with biological targets in pathogens.
Further research is warranted to synthesize and screen N-Methyl-1-piperazin-2-ylmethanamine and its derivatives for various biological activities.
Safety and Handling
Specific toxicity and handling data for N-Methyl-1-piperazin-2-ylmethanamine are not available. However, based on the general properties of aliphatic amines and piperazine derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes. Many piperazine derivatives are corrosive and can cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
A thorough risk assessment should be conducted before handling this compound.
Conclusion
N-Methyl-1-piperazin-2-ylmethanamine represents an intriguing yet underexplored molecule within the vast family of piperazine derivatives. While a comprehensive body of experimental data is currently lacking, its chemical structure suggests significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics for CNS disorders and oncology. This guide has provided a foundational understanding of its structure, predicted properties, a plausible synthetic strategy, and potential areas for future research. It is hoped that this technical overview will stimulate further investigation into this promising compound and its derivatives, ultimately unlocking their full therapeutic potential.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Al-Salahi, R. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 84. [Link]
-
PubChem. (n.d.). N-Methyl-1-piperazin-2-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5933-5936.
- Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 941-946.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
de Oliveira, R. S., de Oliveira, T. A., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 13–24. [Link]
- Inam, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
-
International Journal of Research in Basic and Applied Sciences. (n.d.). Exploring Pharmacological Significance and Reaction Dynamics of PiperazineMoiety. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrbat.in [ijrbat.in]
- 3. N-Methyl-1-piperazin-2-ylmethanamine | C6H15N3 | CID 19763571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
